

An In-depth Technical Guide to L-Pyrohomoglutamic Acid: Structure, Stereochemistry, and Properties

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Introduction

L-Pyrohomoglutamic acid, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a chiral organic compound. It is a higher homolog of the more commonly known L-pyroglutamic acid, featuring a six-membered lactam ring instead of a five-membered one. This structural difference imparts distinct physicochemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest in neuroscience research.

Structurally, **L-Pyrohomoglutamic acid** is the cyclic lactam of L-α-aminoadipic acid. The "L" designation in its name signifies the stereochemistry at the alpha-carbon, which possesses the (S)-configuration. This defined stereochemistry is crucial for its specific interactions with biological targets. It is also known by its synonyms, including 6-Oxo-L-pipecolic acid and (S)-2-Piperidone-6-carboxylic acid[1].

This technical guide provides a comprehensive overview of the structure, stereochemistry, and available physicochemical data for **L-Pyrohomoglutamic acid**. It also outlines general experimental protocols for its synthesis and characterization and touches upon its known biological relevance.

Structure and Stereochemistry



The chemical structure of **L-Pyrohomoglutamic acid** is characterized by a piperidin-2-one ring with a carboxylic acid group at the 2-position. The stereocenter at the C2 position is of the (S) configuration.

Key Structural Identifiers:

- IUPAC Name: (2S)-6-oxopiperidine-2-carboxylic acid[2]
- Synonyms: L-Pyro-α-aminoadipic Acid, 6-Oxo-L-pipecolic Acid, (S)-2-Piperidone-6-carboxylic acid[1][3]
- CAS Number: 34622-39-4[2]
- Molecular Formula: C₆H₉NO₃[2]
- SMILES: O=C(O)[C@@H]1CCCC(=O)N1
- InChl Key: FZXCPFJMYOQZCA-BYPYZUCNSA-N

Figure 1: 2D structure of L-Pyrohomoglutamic acid with stereochemistry.

Physicochemical Properties

A summary of the available physicochemical data for **L-Pyrohomoglutamic acid** is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.



| Property | Value | Reference(s) |
|---------------------------------|---|--------------|
| Molecular Formula | С ₆ Н ₉ NО ₃ | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 129-134 °C | [3] |
| Solubility | Soluble in water and some organic solvents. | [3] |
| pKa (Predicted) | 3.59 ± 0.20 | [3] |
| XLogP3-AA (Predicted) | -0.4 | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Topological Polar Surface Area | 66.4 Ų | [2][4] |
| Specific Optical Rotation | No experimental data readily available. | |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **L- Pyrohomoglutamic acid** are not extensively reported in publicly accessible literature.

However, based on its structure, the following general methodologies can be applied.

Synthesis

L-Pyrohomoglutamic acid can be synthesized via the intramolecular cyclization of its corresponding linear amino acid precursor, L- α -aminoadipic acid. This reaction is typically acid-catalyzed and involves heating to promote the formation of the lactam ring through the elimination of a water molecule.

General Protocol for Synthesis:

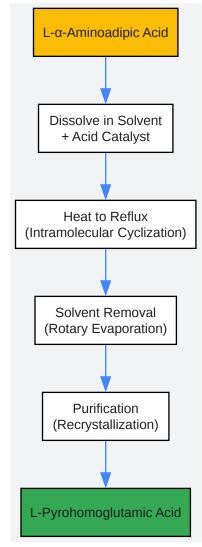


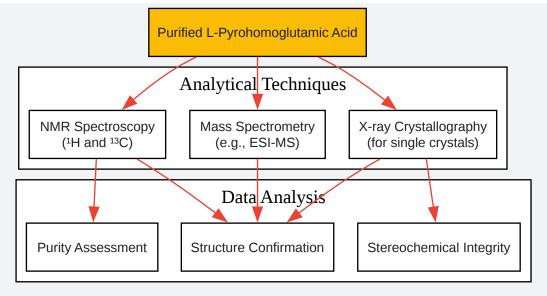




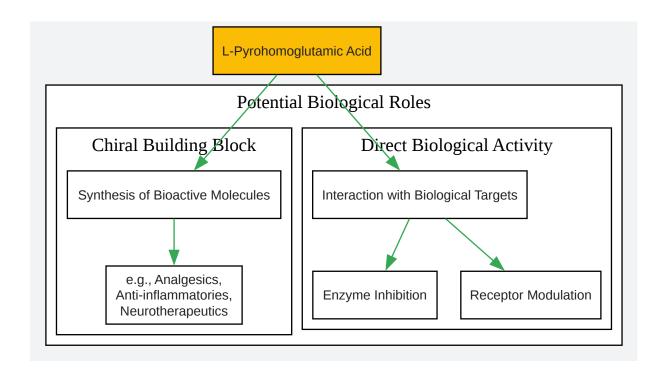
- Starting Material: L-α-aminoadipic acid.
- Reaction: The amino acid is dissolved in a suitable high-boiling solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.
- Heating: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular amide bond formation.
- Workup and Purification: After cooling, the solvent is removed under reduced pressure. The
 crude product is then purified by recrystallization from an appropriate solvent system (e.g.,
 ethanol/ether) to yield pure L-Pyrohomoglutamic acid.











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